CRBN Binding Affinity Comparison: CRBN Modulator-1 vs. Lenalidomide and Pomalidomide
CRBN modulator-1 exhibits moderate binding affinity for CRBN, which is distinct from the high-affinity binding of lenalidomide and pomalidomide. This difference is crucial for applications where a weaker, reversible interaction may be desirable. The compound's Ki is 0.98 µM (980 nM) [1]. In contrast, published Ki values for lenalidomide and pomalidomide are 177.80 nM and 156.60 nM, respectively, as determined by isothermal titration calorimetry (ITC) [2].
| Evidence Dimension | CRBN binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.98 µM (980 nM) |
| Comparator Or Baseline | Lenalidomide (177.80 nM) and Pomalidomide (156.60 nM) |
| Quantified Difference | CRBN modulator-1 has a Ki that is approximately 5-6 fold higher (weaker binding) than lenalidomide and pomalidomide. |
| Conditions | Binding assays as reported in the respective studies. CRBN modulator-1 data is from patent WO2020006262A1 [1]; comparator data is from ITC experiments [2]. |
Why This Matters
This difference in binding kinetics makes CRBN modulator-1 a distinct tool for investigating the relationship between CRBN affinity and degradation efficiency in PROTAC design.
- [1] Gray, N., et al. (2020). NEW CRBN MODULATORS. WO2020006262A1. World Intellectual Property Organization. View Source
- [2] Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809. View Source
